REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([O:14]C(=O)C)[CH:13]=1)[NH:10][C:9](=[O:18])[CH2:8][CH2:7]2)([O-:3])=[O:2]>Cl>[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([OH:14])[CH:13]=1)[NH:10][C:9](=[O:18])[CH2:8][CH2:7]2)([O-:3])=[O:2]
|
Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2CCC(NC2=C(C1)OC(C)=O)=O
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture was refluxed for 4 hours
|
Duration
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4 h
|
Type
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CUSTOM
|
Details
|
After ice cooling, crystals which precipitated
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Type
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FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2CCC(NC2=C(C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.76 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |